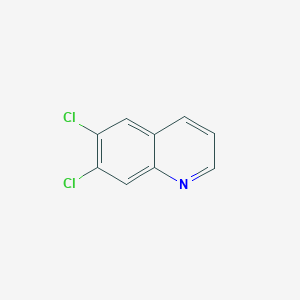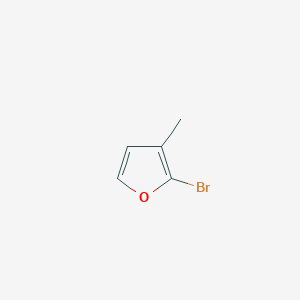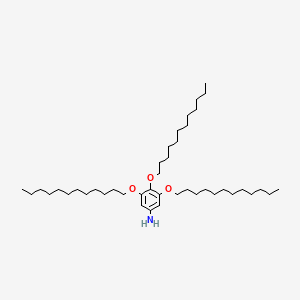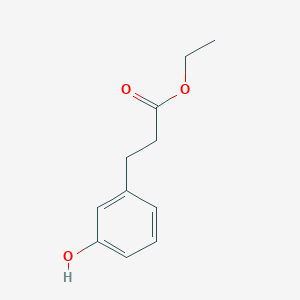
Acryloxymethyltrimethylsilane
Vue d'ensemble
Description
Acryloxymethyltrimethylsilane (ACMTS) is a novel organosilicon compound that has been used in a variety of scientific research applications. It is a colorless, odorless, and non-toxic compound that exhibits excellent stability when exposed to various environmental conditions. ACMTS is primarily used as a cross-linking reagent for the synthesis of polymers, as well as for the immobilization of proteins and other biomolecules. Additionally, ACMTS has been used in a number of biochemical and physiological studies due to its ability to interact with cell membranes and proteins.
Applications De Recherche Scientifique
Thermal Stability in Copolymers
Acryloxymethyltrimethylsilane has been studied for its role in the thermal stability of certain copolymers. Research by Chudakova and Terman (1988) found that copolymerization with other monomers such as MMA and styrene does not alter the basic mechanism of thermal decomposition of the acrylate links. However, the presence of these comonomers significantly reduces the rate of thermal degradation compared to polythis compound alone. This is attributed to a decrease in the concentration of acrylate-linked diads in the copolymer macromolecules, thereby reducing the yield of tetramethyldiethyldisiloxane, the principal product of thermal decomposition (Chudakova & Terman, 1988).
Genotoxicity Studies
Acrylamide, a related compound, has been extensively studied for its genotoxicity. Błasiak et al. (2004) investigated the DNA-damaging potential of acrylamide in human lymphocytes. They found that acrylamide induces mainly alkali-labile sites, suggesting oxidative and alkylative DNA base modifications. The study also noted that acrylamide impairs the repair of DNA damaged by hydrogen peroxide and may induce apoptosis. This research highlights the complex interactions of acrylamide with DNA and its potential for inducing a wide spectrum of effects on normal cells, including DNA base modifications and apoptosis (Błasiak et al., 2004).
Metabolism and Hemoglobin Adduct Formation
Another study by Fennell et al. (2005) on acrylamide metabolism in humans showed that approximately 86% of the urinary metabolites were derived from GSH conjugation. The study provided insights into the metabolism of acrylamide following oral and dermal administration, revealing that humans metabolize acrylamide via glycidamide to a lesser extent than rodents. This research contributes to understanding the metabolic pathways of acrylamide and its implications for human health (Fennell et al., 2005).
Neuroprotective and Antioxidant Studies
Research into the neuroprotective and antioxidant potency of compounds against acrylamide-induced neurotoxicity has been conducted. Farouk et al. (2021) investigated the neurotoxicity induced by acrylamide exposure and the potential modulatory role of lycopene. Their findings indicate that lycopene administration provides protection against the neurotoxic effects of acrylamide on rat brain tissue, through modulations of oxidative and antioxidant activities (Farouk et al., 2021).
Mécanisme D'action
Action Environment
The action of Acryloxymethyltrimethylsilane can be influenced by various environmental factors. For instance, the presence of other organic materials could affect the compound’s ability to bind to surfaces or participate in polymerization reactions. Additionally, factors such as temperature, pH, and the presence of other chemicals could potentially influence the stability and efficacy of this compound .
Propriétés
IUPAC Name |
trimethylsilylmethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2Si/c1-5-7(8)9-6-10(2,3)4/h5H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAWYGLUQDYLTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)COC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572145 | |
| Record name | (Trimethylsilyl)methyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67186-35-0 | |
| Record name | (Trimethylsilyl)methyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the impact of incorporating acryloxymethyltrimethylsilane into copolymers on their thermal stability?
A1: While the provided abstract [] does not delve into specific results, it indicates that the research investigates the thermal stability of copolymers containing this compound. The presence of the silane group in this monomer is likely to influence the polymer's thermal properties. Further details on the specific impact, such as decomposition temperatures or mechanisms, would require access to the full research paper.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-Chloro-6,11-dihydro-6-methyldibenzo[C,F][1,2]thiazepin-11-OL 5,5-dioxide](/img/structure/B1590897.png)


